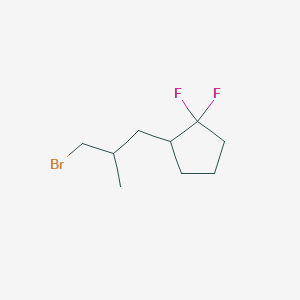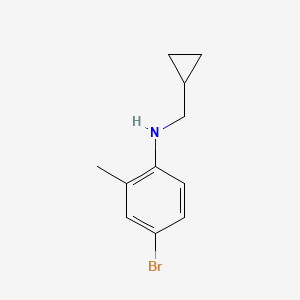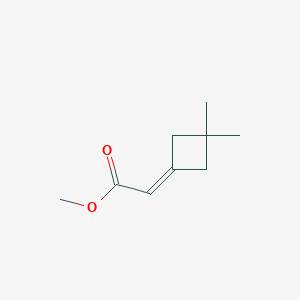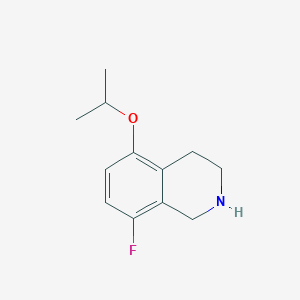
Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate is an organic compound that features a tert-butyl ester group, a carbamoyl group, and a dioxothiane ring
Méthodes De Préparation
The synthesis of tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,1-dioxothiane-4-carboxylate with 2-methylpropyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The dioxothiane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate These compounds share the tert-butyl ester group but differ in their additional functional groups and ring structures. The uniqueness of this compound lies in its combination of the carbamoyl group and the dioxothiane ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H27NO5S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C15H27NO5S/c1-11(2)10-16-12(17)15(13(18)21-14(3,4)5)6-8-22(19,20)9-7-15/h11H,6-10H2,1-5H3,(H,16,17) |
Clé InChI |
IZEMRWCPUMFBAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1(CCS(=O)(=O)CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)





![4-[(3-fluorophenyl)methyl]-1H-imidazole](/img/structure/B13241766.png)



![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13241798.png)

![1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine](/img/structure/B13241805.png)
![1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13241807.png)
